Cas no 95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine)

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine structure
95740-18-4 structure
Product Name:3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
Numero CAS:95740-18-4
MF:C25H23FN2O7
MW:482.457730531693
CID:5064566
Update Time:2023-09-11

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • D
    • 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
    • Inchi: 1S/C25H23FN2O7/c1-2-15-13-28(25(32)27-21(15)29)22-19(26)20(35-24(31)17-11-7-4-8-12-17)18(34-22)14-33-23(30)16-9-5-3-6-10-16/h3-13,18-20,22H,2,14H2,1H3,(H,27,29,32)/t18-,19+,20-,22-/m1/s1
    • Chiave InChI: IQQMAHSRYSKKBB-XAPVIXHLSA-N
    • Sorrisi: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C(=O)NC(=O)C(CC)=C1

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
Riferimento
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; Ghazzouli, Ismail; Chen, Ming S.; Howell, Henry G.; Brodfuehrer, Paul R.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Chloroform
Riferimento
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; Brodfuehrer, Paul R.; Brundidge, Steven P.; Benigni, Daniel A.; Sapino, Chester Jr., Journal of Organic Chemistry, 1988, 53(1), 85-8

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Pyridine
Riferimento
Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents
Perlman, Michael E.; Watanabe, Kyoichi A.; Schinazi, Raymond F.; Fox, Jack J., Journal of Medicinal Chemistry, 1985, 28(6), 741-8

Metodo di produzione 4

Condizioni di reazione
Riferimento
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides
Zhang, Hanwen; Cantorias, Melchor V.; Pillarsetty, NagaVaraKishore; Burnazi, Eva M.; Cai, Shangde; et al, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
Synthesis of nucleosides
Vorbrueggen, Helmut; Ruh-Pohlenz, Carmen, Organic Reactions (Hoboken, 2000, 55,

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Raw materials

3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Preparation Products

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti